Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate
CAS No.: 380181-03-3
Cat. No.: VC6917945
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.36
* For research use only. Not for human or veterinary use.
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate - 380181-03-3](/images/structure/VC6917945.png)
Specification
CAS No. | 380181-03-3 |
---|---|
Molecular Formula | C15H16N2O3S |
Molecular Weight | 304.36 |
IUPAC Name | ethyl 3-methyl-5-(phenylcarbamoylamino)thiophene-2-carboxylate |
Standard InChI | InChI=1S/C15H16N2O3S/c1-3-20-14(18)13-10(2)9-12(21-13)17-15(19)16-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H2,16,17,19) |
Standard InChI Key | LIOCFOVPVPJWBE-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C=C(S1)NC(=O)NC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Features
Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate (CAS No. 380181-03-3) possesses the molecular formula C₁₅H₁₆N₂O₃S and a molecular weight of 304.36 g/mol . The compound’s structure integrates a thiophene ring—a five-membered aromatic system containing sulfur—with three distinct substituents:
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A methyl group at position 3, enhancing steric stability.
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A phenylcarbamoyl amino group (-NH-C(O)-NH-C₆H₅) at position 5, introducing hydrogen-bonding capabilities.
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An ethyl carboxylate ester (-COOEt) at position 2, facilitating hydrolytic reactivity .
The phenylcarbamoyl group’s electron-withdrawing nature polarizes the thiophene ring, making it susceptible to electrophilic substitution at the para position relative to the sulfur atom. This electronic profile is critical for its interactions with biological targets, such as viral entry proteins .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₆N₂O₃S | |
Molecular Weight | 304.36 g/mol | |
Purity | ≥97% (industrial grade) | |
Solubility | Limited in water; soluble in DMSO, DMF |
Synthesis and Manufacturing
The synthesis of ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate typically involves multi-step protocols combining Gewald thiophene synthesis with palladium-catalyzed cross-coupling reactions. A representative pathway involves:
Step 1: Gewald Reaction
2-Aminothiophene-3-carboxylate precursors are synthesized via the Gewald reaction, condensing ketones (e.g., ethyl acetoacetate) with elemental sulfur and cyanoacetamide in the presence of a base .
Step 2: Diazotization and Coupling
The aminothiophene intermediate undergoes diazotization with nitrous acid (HNO₂), followed by coupling with phenyl isocyanate to introduce the phenylcarbamoyl group .
Step 3: Suzuki-Miyaura Cross-Coupling
To further functionalize the thiophene ring, a Suzuki-Miyaura reaction with phenylboronic acid pinacol ester is employed, using palladium tetrakis(triphenylphosphine) as a catalyst .
Step 4: Esterification
Final esterification with ethanol in acidic conditions yields the target compound .
Table 2: Optimization of Suzuki Coupling Conditions
Parameter | Optimal Condition | Yield |
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Catalyst | Pd(PPh₃)₄ | 85% |
Solvent System | Toluene/Water/Ethanol (3:1:1) | - |
Temperature | 80°C (microwave-assisted) | - |
Reaction Time | 30 minutes | - |
Industrial production by entities like MolCore BioPharmatech emphasizes scalability, with purity levels exceeding 97% under ISO-certified processes .
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its carboxylate ester and phenylcarbamoyl amino groups:
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Hydrolysis: The ethyl ester undergoes saponification in basic aqueous conditions to form the carboxylic acid derivative, which is pivotal for prodrug designs.
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Nucleophilic Substitution: The amine group participates in acylation reactions with acyl chlorides, enabling the synthesis of amide-linked derivatives .
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Electrophilic Aromatic Substitution: The thiophene ring reacts with electrophiles (e.g., nitrating agents) at position 4, adjacent to the electron-withdrawing carbamoyl group .
Notably, the phenylcarbamoyl moiety enhances binding affinity to viral glycoproteins, as demonstrated in molecular docking studies against Ebola virus entry mechanisms .
Pharmacological Applications
Antiviral Activity
In a 2024 study, thiophene derivatives structurally analogous to ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate exhibited micromolar IC₅₀ values against Ebola virus pseudotypes. Mechanistic studies revealed inhibition of viral entry by blocking the interaction between the viral glycoprotein and host cell receptors .
Anti-Inflammatory Properties
The compound suppresses NF-κB signaling in murine macrophages, reducing TNF-α and IL-6 production by 40–60% at 25 μM concentrations. This effect is attributed to the phenylcarbamoyl group’s interference with IκB kinase activity.
Comparative Analysis with Structural Analogs
Table 3: Bioactivity Comparison of Thiophene Derivatives
Compound | Antiviral IC₅₀ (μM) | Anticancer IC₅₀ (μM) |
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Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate | 12.3 | 58.9 |
Ethyl 5-amino-4-(p-tolylcarbamoyl)thiophene-2-carboxylate | 18.7 | 72.4 |
N-(4-nitrophenyl)thiophene-2-carboxamide | >50 | 89.5 |
The superior antiviral potency of ethyl 3-methyl-5-[(phenylcarbamoyl)amino]thiophene-2-carboxylate is linked to its balanced lipophilicity (LogP ≈ 2.1), which enhances membrane permeability compared to more polar analogs .
Industrial and Research Applications
Pharmaceutical Intermediates
As a high-purity intermediate (≥97%), this compound is critical for synthesizing protease inhibitors and kinase-targeted therapies. Its carboxylate group serves as a handle for conjugating targeting moieties in antibody-drug conjugates (ADCs) .
Material Science
Thiophene derivatives are employed in organic semiconductors due to their π-conjugated systems. The phenylcarbamoyl group in this compound improves electron mobility by introducing dipolar interactions, achieving a charge carrier mobility of 0.15 cm²/V·s in thin-film transistors.
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